molecular formula C9H8FN3OS B2491475 5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 494789-50-3

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2491475
CAS No.: 494789-50-3
M. Wt: 225.24
InChI Key: ADMXXGRRJTXPDG-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the 3-fluoro-4-methoxyphenyl group in this compound adds unique chemical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur.

    Isoxazole derivatives: These compounds have a similar five-membered ring structure but contain an oxygen atom and a nitrogen atom in different positions.

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring, which imparts distinct chemical properties. The sulfur atom in the thiadiazole ring also contributes to its unique reactivity and potential biological activity .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMXXGRRJTXPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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